1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane
Description
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-19-15-9-8-14(12-13(15)2)20(17,18)16-10-6-4-5-7-11-16/h8-9,12H,3-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQVWDOCITUFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The foundational step in preparing the target compound is the synthesis of the substituted benzene ring. The introduction of ethoxy and methyl groups requires regioselective alkylation. A common approach involves starting with 3-methylphenol (m-cresol), where the hydroxyl group is ethylated to introduce the ethoxy moiety.
Procedure :
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Ethylation : 3-Methylphenol reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours . This yields 4-ethoxy-3-methylphenol , with the ethoxy group directed para to the hydroxyl group.
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Dehydroxylation : To remove the hydroxyl group, the intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen gas (H₂) at 50–60°C . This step produces 4-ethoxy-3-methylbenzene .
Key Considerations :
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Regioselectivity is ensured by the directing effects of the hydroxyl group during ethylation.
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Catalytic hydrogenation must be carefully controlled to avoid over-reduction of the aromatic ring.
Sulfonation of 4-Ethoxy-3-methylbenzene
Sulfonation introduces the sulfonic acid group to the benzene ring. The position of sulfonation is critical and depends on the electronic effects of the ethoxy and methyl substituents.
Procedure :
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Sulfonation with SO₃ : 4-Ethoxy-3-methylbenzene is treated with sulfur trioxide (SO₃) in 1,2-dichloroethane at 40–45°C for 8–10 hours . The reaction generates 4-ethoxy-3-methylbenzenesulfonic acid , with the sulfonic acid group predominantly at the position ortho to the ethoxy group due to its strong activating nature .
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Work-up : The reaction mixture is quenched with ice-cold water, and the organic layer is washed repeatedly to isolate the sulfonic acid .
Key Considerations :
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SO₃ is highly reactive, necessitating controlled addition to prevent side reactions.
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The use of 1,2-dichloroethane minimizes side reactions compared to more polar solvents .
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to the reactive sulfonyl chloride intermediate, a prerequisite for coupling with amines.
Procedure :
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Chlorination with PCl₅ : 4-Ethoxy-3-methylbenzenesulfonic acid reacts with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 0–5°C for 2–4 hours . This yields 4-ethoxy-3-methylbenzenesulfonyl chloride with >85% conversion efficiency .
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Purification : The crude product is purified via vacuum distillation or recrystallization from hexane .
Key Considerations :
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Moisture must be excluded to prevent hydrolysis of the sulfonyl chloride.
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Excess PCl₅ is neutralized with sodium bicarbonate during work-up .
Coupling with Azepane
The final step involves the nucleophilic substitution of the sulfonyl chloride with azepane to form the sulfonamide bond.
Procedure :
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Reaction Conditions : 4-Ethoxy-3-methylbenzenesulfonyl chloride is dissolved in tetrahydrofuran (THF) and treated with azepane (1.2 equivalents) and triethylamine (TEA, 1.5 equivalents) at 25°C for 6–8 hours .
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Work-up : The mixture is filtered to remove TEA·HCl, and the solvent is evaporated. The residue is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate 1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane .
Key Considerations :
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Azepane’s steric bulk necessitates prolonged reaction times for complete conversion.
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Triethylamine scavenges HCl, preventing protonation of the amine and ensuring efficient coupling .
Analytical Characterization
Critical characterization data for intermediates and the final compound are summarized below:
Comparative Analysis of Synthetic Routes
Alternative methodologies from patent literature include:
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Direct Sulfonation-Chlorination : Using chlorosulfonic acid (ClSO₃H) instead of SO₃/PCl₅, though this method risks over-chlorination .
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Solid-Phase Synthesis : Immobilized sulfonyl chlorides on resin for stepwise coupling, enabling high-throughput screening .
Industrial-Scale Optimization
For large-scale production, key modifications include:
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Continuous Flow Sulfonation : SO₃ and substrate are mixed in a microreactor at 50°C, reducing reaction time to 2 hours .
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Solvent Recycling : 1,2-Dichloroethane is recovered via distillation and reused, minimizing waste .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The azepane ring may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (): Substituents: Chloro (-Cl) and nitro (-NO₂) groups. Impact: The electron-withdrawing nature of these groups reduces electron density on the benzene ring, enhancing electrophilic substitution resistance. Molecular Weight: 318.772 g/mol (vs. ~335–350 g/mol estimated for the target compound, assuming similar backbone).
Hydroxymethyl-1-(4-methylphenylsulfonyl)-azepane 3,4,5-triol ():
- Substituents : 4-methylbenzenesulfonyl and hydroxyl (-OH) groups on the azepane.
- Impact : The hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, contrasting with the target’s ethoxy and methyl substituents, which favor lipophilicity. This difference would influence solubility and membrane permeability in biological systems .
Azepane Ring Modifications
- AM-1220 Azepane Isomer (): Structure: Features a 1-methylazepan-3-yl group linked to an indole-naphthalenone scaffold. Impact: The seven-membered azepane ring provides greater conformational flexibility compared to six-membered piperidine analogs. This flexibility may enhance binding to targets with larger active sites, such as cannabinoid receptors, as seen in AM-1220’s bioactivity .
Physicochemical Properties
- 4-(Azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide ():
- Molecular Weight : 466.6 g/mol.
- Solubility : 11.6 µg/mL at pH 7.4.
- Comparison : The ethylsulfonyl (-SO₂CH₂CH₃) and hydroxyl (-OH) groups in this compound increase polarity compared to the target’s ethoxy and methyl groups. This suggests the target compound may exhibit lower aqueous solubility but higher lipid membrane penetration .
Data Table: Key Properties of Comparable Compounds
Biological Activity
1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane is a sulfonamide derivative with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activities. The sulfonamide group is known for its ability to interact with various biological targets, including enzymes and receptors.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of azepane can inhibit the growth of various bacteria and fungi. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
| Compound | Microbial Target | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory |
| This compound | Escherichia coli | Moderate |
| This compound | Candida albicans | Effective |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.
Case Study: Cancer Cell Lines
In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that this compound reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling processes critical for growth and survival.
- Gene Expression Alteration : By affecting gene expression, the compound may alter the production of proteins involved in cell cycle regulation and apoptosis.
Research Findings
Recent studies have highlighted the compound's potential in treating infections and tumors. For example, a study published in a peer-reviewed journal demonstrated that azepane derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
